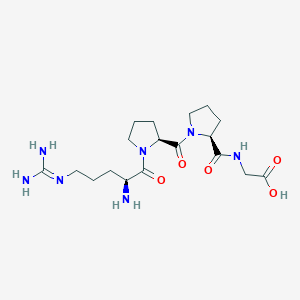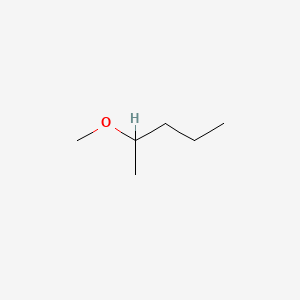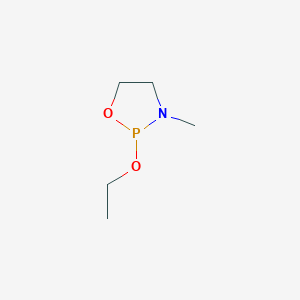
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the synthesis of phospholipids and other phosphorus-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- typically involves the reaction of phosphorus trichloride with an amino alcohol, followed by the addition of an ethoxy group. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or sulfides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitrilimines, which react with 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- to form various products. The reactions often require specific conditions such as controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nitrilimines can lead to the formation of different phospholipid derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- has several scientific research applications, including:
Chemistry: Used in the synthesis of various phosphorus-containing compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of phospholipids and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- involves its reactivity with various molecular targets. The compound can interact with enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Oxazaphospholidine, 2-sulfide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
1,3,2-Benzodioxaphosphorin, 2-sulfide: Contains a benzene ring fused to the oxazaphospholidine ring and a sulfur atom.
Uniqueness
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is unique due to its specific reactivity and the presence of an ethoxy group, which influences its chemical behavior and applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
7077-42-1 |
|---|---|
Molekularformel |
C5H12NO2P |
Molekulargewicht |
149.13 g/mol |
IUPAC-Name |
2-ethoxy-3-methyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2P/c1-3-7-9-6(2)4-5-8-9/h3-5H2,1-2H3 |
InChI-Schlüssel |
XGWPFWDRWZFBKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1N(CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









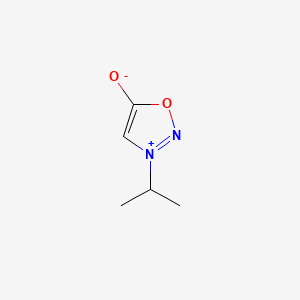
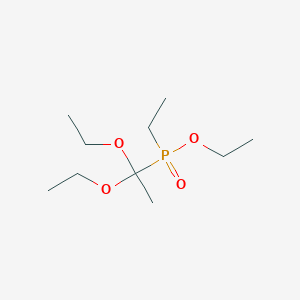
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
